molecular formula C17H27Cl2N B12411556 4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride

4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride

Cat. No.: B12411556
M. Wt: 322.3 g/mol
InChI Key: HXTFBYZCFRQRRA-SKCUOGQWSA-N
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Description

4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) is a deuterated analog of 4-Deschloro-3-chloro Sibutramine hydrochloride. This compound is primarily used in scientific research as a reference standard and for the study of metabolic pathways. It is a derivative of Sibutramine, a serotonin and noradrenaline reuptake inhibitor that was previously used as an anti-obesity drug .

Preparation Methods

The synthesis of 4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) involves multiple steps, starting from the appropriate deuterated precursors. The synthetic route typically includes halogenation, reduction, and substitution reactions under controlled conditions. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like halogen acids or organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) is widely used in scientific research for:

Mechanism of Action

The mechanism of action of 4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) is similar to that of Sibutramine. It acts as a serotonin and noradrenaline reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and appetite suppression. The molecular targets include serotonin and noradrenaline transporters, and the pathways involved are related to neurotransmitter reuptake inhibition .

Comparison with Similar Compounds

4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) can be compared with other similar compounds such as:

    Sibutramine: The parent compound, which is a non-deuterated analog.

    4-Deschloro-3-chloro Sibutramine: The non-deuterated version of the compound.

    Other Deuterated Analogs: Compounds like 4-Deschloro-3-chloro Sibutramine-d3 (hydrochloride) which have different deuterium labeling.

The uniqueness of 4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in metabolic and pharmacokinetic studies .

Properties

Molecular Formula

C17H27Cl2N

Molecular Weight

322.3 g/mol

IUPAC Name

1-[1-(3-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C17H26ClN.ClH/c1-13(2)11-16(19(3)4)17(9-6-10-17)14-7-5-8-15(18)12-14;/h5,7-8,12-13,16H,6,9-11H2,1-4H3;1H/i3D3,4D3;

InChI Key

HXTFBYZCFRQRRA-SKCUOGQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC(=CC=C2)Cl)C([2H])([2H])[2H].Cl

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=CC=C2)Cl)N(C)C.Cl

Origin of Product

United States

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